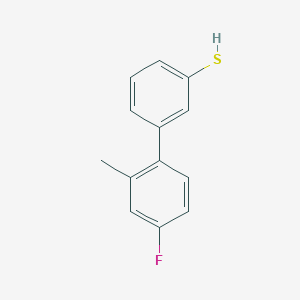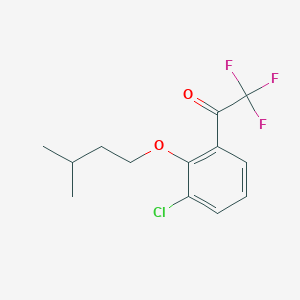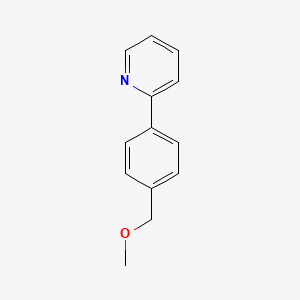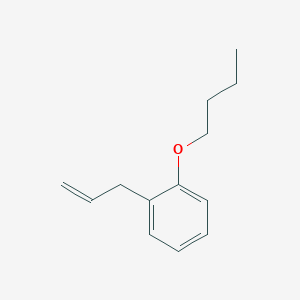
3-(2-n-Butoxyphenyl)-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-n-Butoxyphenyl)-1-propene is an organic compound characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a propene chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-n-Butoxyphenyl)-1-propene typically involves the reaction of 2-n-butoxybenzaldehyde with a suitable reagent to form the desired propene derivative. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the propene compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
3-(2-n-Butoxyphenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the propene group to a saturated alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution on the aromatic ring.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated alkanes.
Substitution: Brominated or nitrated aromatic compounds.
科学研究应用
3-(2-n-Butoxyphenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(2-n-Butoxyphenyl)-1-propene involves its interaction with molecular targets through its functional groups. The butoxy group can participate in hydrogen bonding, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins or other biomolecules. The propene chain provides flexibility, allowing the compound to fit into various binding sites.
相似化合物的比较
Similar Compounds
3-(2-n-Butoxyphenyl)-1-butyne: Similar structure but with a triple bond instead of a double bond.
3-(2-n-Butoxyphenyl)-1-butane: Saturated analog with a single bond.
2-n-Butoxybenzaldehyde: Precursor in the synthesis of 3-(2-n-Butoxyphenyl)-1-propene.
属性
IUPAC Name |
1-butoxy-2-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-3-5-11-14-13-10-7-6-9-12(13)8-4-2/h4,6-7,9-10H,2-3,5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWFIIRXLSASOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-Fluorophenyl)methoxy]benzotrifluoride](/img/structure/B7993702.png)
![1-Chloro-2-fluoro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7993720.png)
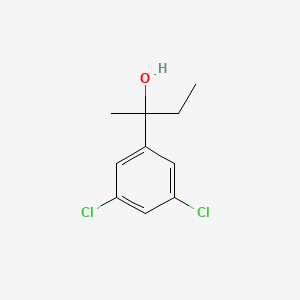
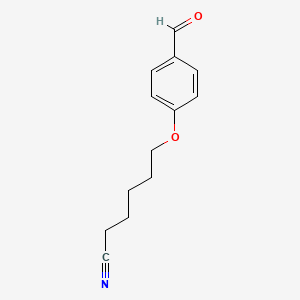
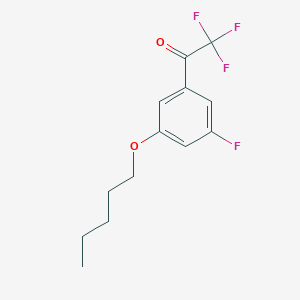
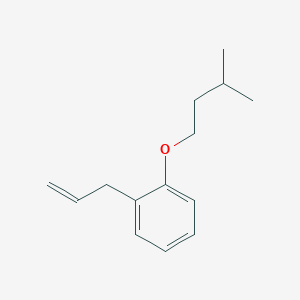

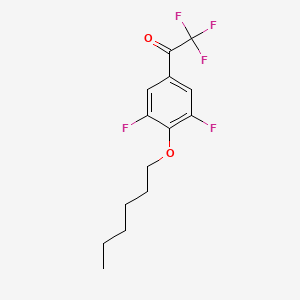
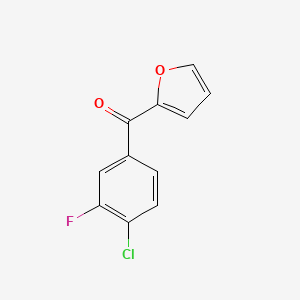
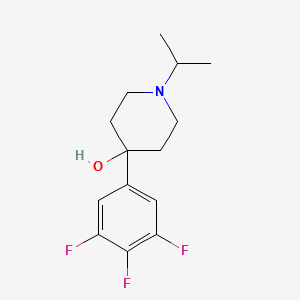
![3-[(n-Butyloxy)methyl]thiophenol](/img/structure/B7993762.png)
